2,8-Dimethylquinoxalin-6-amine CAS 103139-95-3 properties
2,8-Dimethylquinoxalin-6-amine CAS 103139-95-3 properties
An In-Depth Technical Guide to 2,8-Dimethylquinoxalin-6-amine (CAS 103139-95-3): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,8-Dimethylquinoxalin-6-amine (CAS 103139-95-3), a heterocyclic amine belonging to the quinoxaline class of compounds. Quinoxaline derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous molecules with diverse and potent biological activities.[1][2] This document consolidates available data on the physicochemical properties, spectroscopic profile, and safety considerations for this specific isomer. Furthermore, it proposes a logical synthetic pathway based on established chemical principles and explores its primary application as a versatile building block for the synthesis of compound libraries aimed at drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this compound's characteristics and potential.
Introduction to the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of a benzene ring and a pyrazine ring, is a cornerstone in the field of medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for interacting with various biological targets. Consequently, quinoxaline derivatives have been investigated for a wide spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory activities.[3][4]
2,8-Dimethylquinoxalin-6-amine is a specific functionalized derivative within this important class. Its structure features two methyl groups and a primary amine, the latter of which provides a critical reactive handle for further chemical modification. While direct biological data on this particular compound is sparse, its value lies in its potential as a synthetic intermediate for creating novel, more complex molecules for high-throughput screening and lead optimization in drug discovery programs.[1][2]
Core Physicochemical Properties
The fundamental properties of 2,8-Dimethylquinoxalin-6-amine are summarized below. These data are critical for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| CAS Number | 103139-95-3 | [5] |
| Molecular Formula | C₁₀H₁₁N₃ | [5] |
| Molecular Weight | 173.21 g/mol | [5] |
| IUPAC Name | 2,8-Dimethylquinoxalin-6-amine | N/A |
| SMILES | NC1=CC(C)=C2N=C(C)C=NC2=C1 | [5] |
| Physical State | Solid (predicted) | [6][7] |
| Appearance | Light yellow to grey solid (inferred from analogs) | [6][8] |
| Melting Point | Data not available. For comparison, the related isomer 6-Amino-2,3-dimethylquinoxaline (CAS 7576-88-7) has a melting point of 190-195 °C.[7] | N/A |
| Solubility | Soluble in DMSO and Methanol (predicted).[9] | N/A |
Spectroscopic Profile and Structural Elucidation
While specific spectral data for this compound are not publicly available, a predictive analysis based on its structure and established spectroscopic principles allows for confident structural verification.
Caption: Molecular structure of 2,8-Dimethylquinoxalin-6-amine.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments:
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Amine Protons (-NH₂): A broad singlet, typically in the 3.5-5.0 ppm range, which would disappear upon the addition of D₂O.[10]
-
Aromatic Protons: Two singlets or two doublets with very small coupling constants in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the protons on the benzene portion of the ring system.
-
Quinoxaline Proton: One singlet in the aromatic region (approx. 8.0-8.5 ppm) for the lone proton on the pyrazine ring.
-
Methyl Protons (-CH₃): Two sharp singlets, each integrating to 3 protons, likely in the 2.3-2.7 ppm range.[10] The distinct chemical shifts would correspond to the methyl groups at the C2 and C8 positions.
¹³C NMR Spectroscopy: The carbon spectrum should display 10 unique signals, reflecting the 10 carbon atoms in the asymmetric structure:
-
Aromatic/Heteroaromatic Carbons: Eight signals in the downfield region (approx. 110-160 ppm). Carbons bonded to nitrogen will be the most deshielded.
-
Methyl Carbons (-CH₃): Two signals in the upfield region (approx. 15-25 ppm).
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present:
-
N-H Stretch: A characteristic pair of sharp to medium intensity bands for the primary amine (NH₂) symmetric and asymmetric stretches, appearing in the 3300-3500 cm⁻¹ region.[11]
-
C-H Stretch: Signals just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
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C=N and C=C Stretch: A series of absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations within the quinoxaline ring system.
Mass Spectrometry (MS): In mass spectrometry, the compound is expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, 173.21.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 2,8-Dimethylquinoxalin-6-amine.
Experimental Protocol (Proposed):
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4,5-diamino-3-methyltoluene in absolute ethanol.
-
Addition: To the stirred solution, add 1.0-1.1 equivalents of pyruvaldehyde (often supplied as a 40% aqueous solution) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: The crude product may precipitate upon cooling or solvent removal. If not, the residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2,8-Dimethylquinoxalin-6-amine.
Applications in Research and Drug Development
The primary utility of 2,8-Dimethylquinoxalin-6-amine is as a molecular scaffold for the construction of compound libraries. The 6-amino group is a key point of diversification, allowing for the attachment of various side chains and functional groups to explore the structure-activity relationship (SAR) of new chemical entities.[1][2]
Caption: Key derivatization pathways from the 6-amino functional group.
Studies on analogous 2,3-substituted quinoxalin-6-amine compounds have demonstrated that derivatization at this position can lead to potent biologically active molecules.[2] For example:
-
Ureas and Thioureas: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives. This modification has been shown to produce compounds with significant antiproliferative activity against various cancer cell lines.[1]
-
Amides: Acylation with acyl chlorides or carboxylic acids (using coupling agents) produces amides, another common functional group in bioactive molecules.
-
Sulfonamides: Reaction with sulfonyl chlorides yields sulfonamides, a class of compounds known for a wide range of therapeutic applications.
By synthesizing these types of derivatives from 2,8-Dimethylquinoxalin-6-amine, researchers can systematically probe how different substituents impact target binding and cellular activity, ultimately leading to the identification of optimized drug candidates.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this exact CAS number is not widely available, data from closely related aminoquinoxaline and quinoxaline compounds provide a strong basis for safe handling protocols.[8][12]
Hazard Identification (based on analogs):
-
Acute Toxicity: May be harmful if swallowed.[13]
-
Skin Irritation: Causes skin irritation.[8]
-
Eye Irritation: Causes serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
Recommended Handling and Storage Procedures:
| Aspect | Recommendation | Source |
| Ventilation | Use only under a chemical fume hood or in a well-ventilated area. | [6] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. | |
| Hygiene | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. | |
| Storage | Keep container tightly closed. Store locked up in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents. | [6][8][12] |
| Spill Response | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid dust formation. | [8] |
Conclusion
2,8-Dimethylquinoxalin-6-amine, CAS 103139-95-3, is a valuable heterocyclic building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific isomer is limited, its properties and reactivity can be confidently predicted based on the extensive knowledge of the quinoxaline scaffold. Its key feature, the 6-amino group, provides a versatile handle for synthetic elaboration, enabling the creation of diverse compound libraries. By following established synthetic strategies and adhering to appropriate safety protocols derived from analogous compounds, researchers can effectively utilize this molecule to develop novel therapeutics targeting a wide range of diseases.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. 103139-95-3|2,8-Dimethylquinoxalin-6-amine|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. 6-Amino-2,3-dimethylquinoxaline 95 7576-88-7 [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chembk.com [chembk.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chemical.kao.com [chemical.kao.com]
- 13. 6-Quinoxalinamine | C8H7N3 | CID 237859 - PubChem [pubchem.ncbi.nlm.nih.gov]
